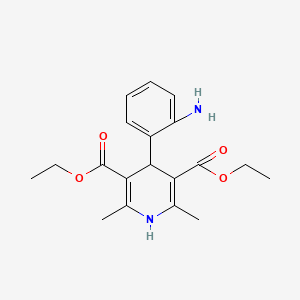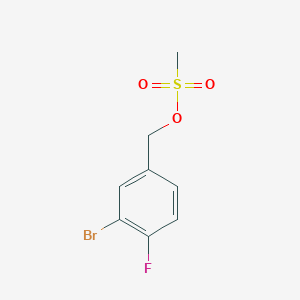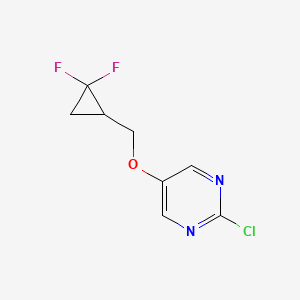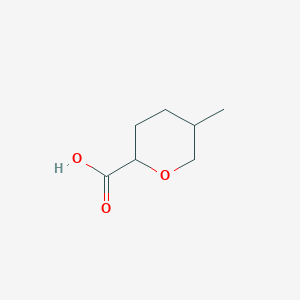![molecular formula C22H22ClNO4 B8477600 Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate](/img/structure/B8477600.png)
Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-butyl(2-{[4-(acetylamino)phenyl]ethynyl}-4-chlorophenoxy)acetate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction conditions often involve the use of palladium catalysts, boron reagents, and appropriate solvents to achieve high yields of the desired product.
Chemical Reactions Analysis
Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound, involving the coupling of aryl halides with boronic acids or esters.
Scientific Research Applications
Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl(2-{[4-(acetylamino)phenyl]ethynyl}-4-chlorophenoxy)acetate involves its interaction with molecular targets and pathways within biological systems. The acetylamino group and ethynyl linkage play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate can be compared with other similar compounds, such as:
- Tert-butyl [4-chloro-2-({3-[(dimethylamino)sulfonyl]phenyl}ethynyl)phenoxy]acetate
- Tert-butyl [4-chloro-2-({5-[(dimethylamino)sulfonyl]pyridin-3-yl}ethynyl)phenoxy]acetate
- Tert-butyl [4-chloro-2-({3-[(dimethylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate
These compounds share structural similarities but differ in their functional groups and substituents, which can influence their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in tert-butyl(2-{[4-(acetylamino)phenyl]ethynyl}-4-chlorophenoxy)acetate contributes to its distinct properties and makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C22H22ClNO4 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate |
InChI |
InChI=1S/C22H22ClNO4/c1-15(25)24-19-10-6-16(7-11-19)5-8-17-13-18(23)9-12-20(17)27-14-21(26)28-22(2,3)4/h6-7,9-13H,14H2,1-4H3,(H,24,25) |
InChI Key |
NIKKQINEYJUWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[N-(2,4-dimethoxybenzyl)carbamoyl]piperidine](/img/structure/B8477614.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-yl acetaldehyde](/img/structure/B8477629.png)

